molecular formula C14H19ClN2O3 B2476402 (6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone CAS No. 1385424-87-2

(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B2476402
CAS No.: 1385424-87-2
M. Wt: 298.77
InChI Key: JMQVNXMZLJWQQS-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone is a chemical compound with a complex structure that includes a chloropyridine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Chloropyridine Ring: This step involves the chlorination of a pyridine derivative under controlled conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Coupling of the Rings: The final step involves coupling the chloropyridine and pyrrolidine rings through a methanone linkage, often using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • 3-Methoxyphenylboronic acid
  • tert-Butyl carbamate

Comparison

Compared to these similar compounds, (6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-19-6-7-20-10-11-4-5-17(9-11)14(18)12-2-3-13(15)16-8-12/h2-3,8,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQVNXMZLJWQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(C1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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